molecular formula C15H14N2O2 B2839755 N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 327075-03-6

N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2839755
CAS No.: 327075-03-6
M. Wt: 254.289
InChI Key: FVKHGFOIJYGNQO-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that features a cyanophenyl group and a methylfuran moiety connected by a propanamide linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the cyanophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor followed by reduction to form the corresponding amine, which is then converted to the cyanophenyl derivative through a Sandmeyer reaction.

    Synthesis of the methylfuran intermediate: The methylfuran moiety can be synthesized via the cyclization of a suitable precursor, such as a 2,5-dimethylfuran.

    Coupling of intermediates: The final step involves coupling the cyanophenyl and methylfuran intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The nitrile group in the cyanophenyl moiety can be reduced to form amines or other reduced products.

    Substitution: The aromatic ring in the cyanophenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amines or other reduced cyanophenyl derivatives.

    Substitution: Halogenated or nitrated cyanophenyl derivatives.

Scientific Research Applications

N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyanophenyl and methylfuran moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide can be compared with similar compounds such as:

    N-(4-cyanophenyl)-3-(2-furyl)propanamide: Similar structure but with a different furan substitution pattern.

    N-(4-cyanophenyl)-3-(5-methylthiophen-2-yl)propanamide: Contains a thiophene ring instead of a furan ring.

    N-(4-cyanophenyl)-3-(5-methylpyridin-2-yl)propanamide: Features a pyridine ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-2-7-14(19-11)8-9-15(18)17-13-5-3-12(10-16)4-6-13/h2-7H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKHGFOIJYGNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328648
Record name N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327075-03-6
Record name N-(4-cyanophenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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